Staurosporine, from Streptomyces sp.

Description

Historical Context of Discovery

The discovery of staurosporine (B1682477) dates back to 1977 at the Kitasato Institute in Japan. satoshi-omura.infonih.gov Scientists Satoshi Ōmura and his team isolated the compound, initially designated as AM-2282, from the culture broth of a bacterium belonging to the genus Streptomyces. nih.govsatoshi-omura.info This discovery was the result of a dedicated screening program aimed at identifying novel microbial alkaloids using innovative physico-chemical methods. satoshi-omura.infonih.gov The producing organism was identified as Streptomyces staurosporeus, which was found in a soil sample collected in Mizusawa City, Iwate Prefecture, Japan. satoshi-omura.infonih.govoup.com

Initial assessments of staurosporine revealed that it possessed antifungal and hypotensive properties, although it showed no significant antibacterial bioactivity. satoshi-omura.infomdpi.com The definitive chemical structure of this complex molecule was not confirmed until later through X-ray crystallographic analysis. wikipedia.orgoup.com Over the years, the taxonomy of the original producing strain, AM-2282, has been revised, and it has been referred to as Saccharothrix aerocolonigenes subsp. staurosporea and Lentzea albida. oup.comoup.com

Table 1: Key Milestones in Staurosporine Research

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1977 | Discovery and Isolation | Isolated as AM-2282 from Streptomyces staurosporeus by Ōmura et al. | satoshi-omura.infonih.govwikipedia.org |

| 1977 | Initial Bioactivity | Identified as having antifungal and hypotensive properties. | satoshi-omura.infomdpi.com |

| 1986 | Kinase Inhibition | Discovered to be a potent, nanomolar inhibitor of protein kinases. | satoshi-omura.infonih.govoup.com |

| 1992 | New Target Identified | Found to be an inhibitor of mammalian topoisomerases. | satoshi-omura.infonih.gov |

Evolution of Staurosporine as a Lead Compound in Biological Research

Although initially noted for its antifungal and antihypertensive effects, the true potential of staurosporine in biological research was unveiled nearly a decade after its discovery. satoshi-omura.infowikipedia.org In 1986, it was identified as a potent inhibitor of a wide array of protein kinases, including protein kinase C (PKC), with inhibitory concentrations in the nanomolar range. satoshi-omura.infonih.govcellsignal.comcapes.gov.br This finding was a watershed moment, as protein kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of diseases like cancer. satoshi-omura.info

Staurosporine's ability to potently but non-selectively inhibit protein kinases by competing with ATP for its binding site made it an invaluable chemical tool for studying signal transduction pathways. mdpi.combdbiosciences.com Researchers widely adopted it as a general method for inducing apoptosis (programmed cell death) in various cell lines for experimental purposes. cellsignal.combdbiosciences.comsigmaaldrich.com

The profound impact of staurosporine stimulated a global search by pharmaceutical companies for more selective protein kinase inhibitors. satoshi-omura.infonih.gov It became a lead compound and a structural template, serving as the precursor for the synthesis of numerous analogues and a new generation of targeted anti-cancer drugs. satoshi-omura.infonih.gov For instance, the development of imatinib, a selective Bcr-Abl tyrosine kinase inhibitor approved in 2001, was part of the wave of research that staurosporine initiated. satoshi-omura.infonih.govcapes.gov.br Beyond oncology, further research has explored its potential as an antiparasitic agent against Trypanosoma brucei and as an insecticide. satoshi-omura.infooup.com

Classification as a Microbial Alkaloid with a Bis-Indole Chemical Structure

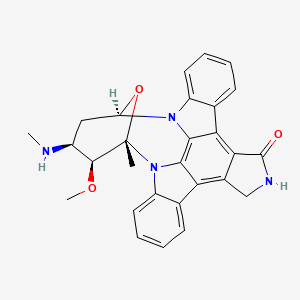

Staurosporine is classified as a microbial alkaloid, a group of naturally occurring, nitrogen-containing organic compounds produced by microorganisms. satoshi-omura.infonih.govcellsignal.com Chemically, it is the archetypal member of the indolocarbazole family of alkaloids. satoshi-omura.infowikipedia.org In fact, it was the first of more than 50 related compounds discovered to share this distinctive bis-indole structural framework. wikipedia.org

The core of the staurosporine molecule is an indolo(2,3-a)pyrrole(3,4-c)carbazole ring system, which is derived biosynthetically from two molecules of the amino acid tryptophan. satoshi-omura.infowikipedia.org This rigid, aromatic system is crucial for its interaction with the ATP-binding pocket of kinases. satoshi-omura.info Attached to this core is a sugar moiety, which is derived from glucose and methionine. satoshi-omura.info Staurosporine belongs to the non-halogenated class of indolocarbazoles. wikipedia.org Its unique and complex structure has made it a subject of interest for total synthesis by many research groups. satoshi-omura.info

Table 2: Chemical and Physical Properties of Staurosporine

| Property | Data | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₈H₂₆N₄O₃ | satoshi-omura.infowikipedia.orgsigmaaldrich.com |

| Molecular Weight | 466.541 g/mol | wikipedia.orgsigmaaldrich.com |

| Appearance | Pale yellow crystals | satoshi-omura.info |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Staurosporine |

| Imatinib |

| Midostaurin |

| K252c |

| Tryptophan |

| Glucose |

Properties

CAS No. |

622996-74-1 |

|---|---|

Molecular Formula |

C28H26N4O3 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2S,3S,4S,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28-/m0/s1 |

InChI Key |

HKSZLNNOFSGOKW-VCPDCAFQSA-N |

Isomeric SMILES |

C[C@@]12[C@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Origin of Product |

United States |

Microbial Production and Natural Occurrence of Staurosporine

Primary Producer Organisms within the Streptomyces Genus

The genus Streptomyces is the most well-documented and significant source of staurosporine (B1682477). Various species and strains within this genus have been identified as producers, each with unique characteristics and production capabilities.

Streptomyces staurosporeus (AM-2282)

The original isolation of staurosporine, designated as antibiotic AM-2282, was from the culture broth of Streptomyces staurosporeus. wikipedia.orgnih.gov This discovery marked the first identification of a bis-indole alkaloid. wikipedia.org The producing strain, AM-2282, was instrumental in the initial characterization of staurosporine's chemical structure and its broad spectrum of biological activities, including antifungal and antihypertensive properties. wikipedia.org

Streptomyces sp. SNC087

A strain identified as Streptomyces sp. SNC087, isolated from seawater, has been shown to produce staurosporine. mdpi.com Genetic analysis of its 16S rRNA gene sequence revealed a 99.9% similarity to the Streptomyces sanyensis 219820 strain. mdpi.com Research on the staurosporine isolated from this marine-derived strain has explored its potential inhibitory effects on nasal polyps. mdpi.com

Streptomyces sp. TP-A0274

Streptomyces sp. TP-A0274 is a significant producer of staurosporine, and its biosynthetic gene cluster has been extensively studied. nih.govnih.gov The entire 20-kb gene cluster responsible for staurosporine biosynthesis was cloned and sequenced from this strain. nih.govnih.gov This research provided critical insights into the enzymatic steps involved in the formation of the indolocarbazole core and the attachment of the sugar moiety. nih.gov The successful heterologous expression of this gene cluster in Streptomyces lividans confirmed its role in staurosporine production. nih.govnih.gov

Other Documented Streptomyces Strains

Beyond the aforementioned species, several other Streptomyces strains have been identified as staurosporine producers. These findings highlight the widespread distribution of the staurosporine biosynthetic pathway within this genus.

| Strain | Isolation Source | Key Findings |

| Streptomyces staurosporininus | Hay meadow soil | A distinct species identified through polyphasic taxonomy that produces staurosporine. nih.gov |

| Streptomyces roseoflavus | Soil | This is the first report of staurosporine isolation from this species, demonstrating its antioomycete activity. nih.gov |

| Streptomyces sanyensis | Marine | Produces staurosporine that has been shown to activate programmed cell death in Acanthamoeba. researchgate.net |

| Streptomyces sp. BV410 | Chamomile rhizosphere | Identified as an excellent producer of staurosporine. Co-cultivation with another strain, Streptomyces sp. BV410-10, was found to affect production levels. mdpi.comresearchgate.net |

| Streptomyces sp. strain 11x1 | Not specified | The biosynthetic gene cluster for staurosporine in this strain showed 100% gene matching to that of Streptomyces sp. TP-A0274. nih.gov |

Isolation from Diverse Microbial and Marine Sources (Myxomycetes, Cyanobacteria, Marine Invertebrates)

While Streptomyces are the primary source, staurosporine and its analogs have also been isolated from other, more diverse organisms, indicating a broader ecological distribution of these complex molecules.

Research into the natural products of Myxomycetes (true slime molds) has revealed the presence of tyrosine-kinase inhibitory bisindoles from species such as Tubifera casparyi. nih.gov Although structurally related to staurosporine, the direct isolation of staurosporine itself from Myxomycetes has not been definitively reported.

Similarly, investigations into Cyanobacteria (blue-green algae) have led to the discovery of various indolocarbazole alkaloids. nih.govmdpi.com For instance, cytotoxic and antiviral indolocarbazoles have been isolated from Nostoc sphaericum. nih.gov However, the production of staurosporine by cyanobacteria has not been confirmed.

In the marine environment, marine invertebrates , particularly ascidians (sea squirts), have proven to be a source of novel staurosporine derivatives.

| Source Organism | Isolated Compound(s) | Key Findings |

| Cystodytes solitus | 7-oxo-3,8,9-trihydroxystaurosporine, 7-oxo-8,9-dihydroxy-4'-N-demethylstaurosporine | Two new cytotoxic indolocarbazole alkaloids were isolated from this marine ascidian. researchgate.netdocumentsdelivered.com |

| Eudistoma toealensis | 3-hydroxystaurosporine and other derivatives | Several new staurosporine derivatives with potent anti-proliferative activities were isolated from this marine ascidian and its predatory flatworm. |

Biosynthesis of Staurosporine in Streptomyces Sp.

Precursor Pathways: L-Tryptophan Metabolism

The biosynthesis of the staurosporine (B1682477) aglycone, the core indolocarbazole structure, begins with a fundamental building block from primary metabolism: the amino acid L-tryptophan. wikipedia.org Isotopic labeling studies have definitively established that two molecules of L-tryptophan are incorporated to form the aglycone moiety of staurosporine. kitasato-u.ac.jp This initial step underscores the connection between primary and secondary metabolism, where a common amino acid is shunted to produce a specialized and biologically active compound. The entire carbon skeleton of tryptophan is utilized in this process, highlighting an efficient metabolic route to a complex scaffold.

Enzymatic Steps and Intermediates in Indolocarbazole Aglycone Formation

The construction of the staurosporine aglycone from L-tryptophan is a multi-step enzymatic cascade that results in the formation of the distinctive fused-ring system.

The first committed step in the pathway is the oxidative deamination of L-tryptophan. This reaction is catalyzed by the enzyme StaO, which is an FAD-dependent L-amino acid oxidase. wikipedia.org StaO converts L-tryptophan into an unstable imine intermediate, indole-3-pyruvic acid imine. kitasato-u.ac.jp This enzymatic step is crucial as it prepares the tryptophan molecule for the subsequent dimerization and cyclization reactions.

Following the formation of the imine intermediate, the enzyme StaD mediates a critical dimerization event. wikipedia.org Two molecules of the imine generated by StaO are coupled by StaD to form an intermediate that subsequently cyclizes to yield chromopyrrolic acid. wikipedia.orgkitasato-u.ac.jp This molecule represents the first key intermediate containing the fused pyrrole (B145914) ring that is characteristic of the indolocarbazole core.

The conversion of chromopyrrolic acid to the final aglycone involves a complex oxidative rearrangement. This transformation is thought to proceed through an aryl-aryl coupling, followed by cyclization and decarboxylation. wikipedia.org The enzyme StaC plays a crucial role in this process, directing the reaction to exclusively form the staurosporine aglycone, also known as K252c. wikipedia.orgacs.org In conjunction with another enzyme, StaP (a cytochrome P450 enzyme), StaC ensures the predominant formation of K252c. kitasato-u.ac.jpacs.org

Holyrine A is a naturally occurring indolocarbazole that has been identified as a key intermediate in the late stages of staurosporine biosynthesis. ubc.ca It is structurally similar to staurosporine but lacks the second covalent bond between the sugar moiety and the second indole (B1671886) nitrogen. Genetic studies have shown that disruption of the staN gene leads to the accumulation of Holyrine A. This intermediate consists of the staurosporine aglycone (K252c) attached to the deoxysugar via a single N-glycosidic bond. kitasato-u.ac.jp Holyrine A serves as the direct substrate for the enzyme StaN, which catalyzes the formation of the final C-N bond to complete the characteristic bicyclic sugar linkage of staurosporine.

Deoxysugar Biosynthesis and Attachment

The biological activity of staurosporine is critically dependent on its sugar moiety. This sugar is synthesized from glucose and then enzymatically attached to the aglycone. acs.org

The biosynthesis of the deoxysugar, NTP-L-ristoamine, begins with glucose. A series of enzymes encoded by the staurosporine biosynthetic gene cluster, including StaA, StaB, StaE, StaJ, and StaK, are responsible for this transformation. wikipedia.org Once the activated sugar is formed, the glycosyltransferase StaG catalyzes its attachment to the staurosporine aglycone (K252c) at one of the indole nitrogens, forming an N-glycosidic bond and generating the intermediate Holyrine A. wikipedia.orgkitasato-u.ac.jp

The subsequent and crucial step is catalyzed by the P450 monooxygenase, StaN. This enzyme facilitates the formation of a second C-N bond between the sugar and the other indole nitrogen, creating the rigid, cage-like structure of the final indolocarbazole. kitasato-u.ac.jpnih.gov The product of the StaN-catalyzed reaction is O-demethyl-N-demethyl-staurosporine. The final steps in the pathway are two methylation reactions. The enzymes StaMA and StaMB catalyze the O-methylation and N-methylation of the sugar moiety, respectively, to yield the final product, staurosporine. wikipedia.orgkitasato-u.ac.jp

Interactive Data Tables

Table 1: Key Enzymes in Staurosporine Biosynthesis

| Enzyme | Class | Function |

| StaO | L-amino acid oxidase | Converts L-Tryptophan to an imine intermediate. wikipedia.org |

| StaD | Dimerase/Cyclase | Mediates the dimerization of imine intermediates to form Chromopyrrolic Acid. wikipedia.org |

| StaP | Cytochrome P450 | Catalyzes the oxidative rearrangement of Chromopyrrolic Acid. kitasato-u.ac.jpacs.org |

| StaC | Accessory Protein | Directs the StaP-catalyzed reaction towards the formation of Staurosporine Aglycone (K252c). wikipedia.orgacs.org |

| StaG | Glycosyltransferase | Attaches the deoxysugar moiety to the aglycone. wikipedia.orgkitasato-u.ac.jpnih.gov |

| StaN | P450 Monooxygenase | Forms the second C-N bond between the sugar and the aglycone. kitasato-u.ac.jpnih.gov |

| StaMA | Methyltransferase | Catalyzes O-methylation of the sugar moiety. kitasato-u.ac.jp |

| StaMB | Methyltransferase | Catalyzes N-methylation of the sugar moiety. wikipedia.org |

NTP-L-Ristoamine Synthesis (StaA/B/E/J/I/K)

The biosynthesis of the deoxysugar moiety of staurosporine is a critical process involving a series of enzymatic steps. The staurosporine biosynthetic gene cluster contains a set of eight genes dedicated to this task: staA, staB, staE, staJ, staI, staK, staMA, and staMB. jst.go.jpnih.gov These enzymes work in concert to synthesize the specific aminosugar precursor required for glycosylation. While the exact intermediate is NTP-L-ristoamine, the functions of several key enzymes in the formation of the 2,3,6-trideoxy-3-aminoaldohexose have been proposed. researchgate.net

The process begins with enzymes encoded by staA and staB, which are believed to be involved in the initial steps of sugar nucleotide formation. Following this, a series of tailoring enzymes modify the sugar scaffold.

| Gene | Proposed Enzymatic Function | Role in Deoxysugar Biosynthesis |

| staJ | 2,3-Dehydratase | Catalyzes a dehydration step. nih.gov |

| staK | 4-Ketoreductase | Reduces a keto group at the C-4 position. nih.gov |

| staI | 3-Aminotransferase | Responsible for the amination at the C-3 position of the sugar. nih.gov |

| staE | 3,5-Epimerase | Catalyzes an epimerization reaction. nih.gov |

These sequential modifications, catalyzed by the StaJ, StaK, StaI, and StaE enzymes, are essential for producing the correct stereochemistry and functional groups on the sugar precursor before its attachment to the indolocarbazole aglycone. nih.gov

Glycosyltransferase (StaG)-catalyzed Sugar Attachment to Indole Nitrogens

The attachment of the deoxysugar to the staurosporine aglycone (K252c) is initiated by the glycosyltransferase StaG. nih.gov StaG is responsible for forming the first carbon-nitrogen bond, an N-glycosidic linkage, between the C-1' of the sugar and one of the indole nitrogens of the aglycone. nih.govnih.gov This reaction produces a key intermediate known as holyrine A. nih.govresearchgate.net Studies involving the heterologous expression of the staurosporine pathway have demonstrated that in the absence of other enzymes, StaG action results in the accumulation of this singly-glycosylated product. nih.govnih.gov Research has also revealed that StaG exhibits a degree of flexibility, capable of transferring alternative sugar donors such as L-rhamnose, L-digitoxose, and L-olivose to the aglycone. nih.govnih.gov

Cytochrome P450 (StaN)-mediated C-N Bond Formation

Following the initial glycosylation by StaG, a second, crucial C-N bond is formed to rigidly attach the sugar moiety across the indole rings, a hallmark of the staurosporine structure. This reaction is catalyzed by StaN, a cytochrome P450 monooxygenase. nih.govresearchgate.net The staN gene shows significant homology to other cytochrome P450s. researchgate.net Disruption of the staN gene in producing strains leads to the accumulation of the intermediate holyrine A, confirming StaN's role in the subsequent step. researchgate.net StaN is responsible for creating the bond between C-5' of the sugar and N-12 of the indolocarbazole core. researchgate.net This enzymatic C-N bond formation is a novel function for a cytochrome P450 enzyme. researchgate.net The product of the StaN-catalyzed reaction is O-demethyl-N-demethyl-staurosporine. nih.gov

Post-Glycosylation Modifications: N- and O-Methylation (StaMA, StaMB)

The final steps in staurosporine biosynthesis involve methylation of the sugar moiety. These modifications occur after the sugar has been fully attached to the aglycone by both StaG and StaN. nih.govresearchgate.net The biosynthetic gene cluster contains two genes, staMA and staMB, which encode for an N-methyltransferase and an O-methyltransferase, respectively. nih.govjst.go.jpnih.gov These enzymes act on the O-demethyl-N-demethyl-staurosporine intermediate. nih.gov StaMA is responsible for the N-methylation at the C-3' amino group, while StaMB catalyzes the O-methylation at the C-4' hydroxyl group, yielding the final staurosporine product. nih.gov Experimental evidence shows that the intermediate holyrine A is not a substrate for either StaMA or StaMB, indicating that these methylation events are the terminal steps in the pathway. nih.gov

Genetic Organization of the Staurosporine Biosynthetic Gene Cluster (BGC)

The complete set of genes required for staurosporine production is organized into a contiguous biosynthetic gene cluster (BGC) in Streptomyces sp. TP-A0274. jst.go.jpnih.gov This cluster spans approximately 20-23 kb and contains 14 distinct open reading frames (ORFs). jst.go.jpresearchgate.net The genes within the cluster are responsible for all aspects of the molecule's synthesis, including the formation of the aglycone, the biosynthesis of the deoxysugar, the coupling of these two moieties, subsequent modifications, and regulation. jst.go.jpnih.gov

| Gene(s) | Function |

| staO, staD, staP | Biosynthesis of the indolocarbazole aglycone core. jst.go.jpnih.gov |

| staA, staB, staE, staJ, staI, staK | Biosynthesis of the deoxysugar moiety. jst.go.jpnih.gov |

| staG, staN | Formation of the bonds between the aglycone and the deoxysugar. jst.go.jpnih.gov |

| staMA, staMB | Final N- and O-methylation of the sugar moiety. jst.go.jpnih.gov |

| staR | Transcriptional regulator, controlling the expression of the BGC. jst.go.jpnih.gov |

| staC | Involved in aglycone biosynthesis. secondarymetabolites.org |

This organized genetic structure facilitates the coordinated expression of all necessary enzymes for the efficient production of staurosporine. jst.go.jpnih.gov

Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Optimization

Heterologous expression, the process of introducing a gene cluster from one organism into a more tractable host, has been instrumental in both deciphering the staurosporine biosynthetic pathway and improving its production yields. proquest.comnih.gov Scientists have successfully cloned the entire staurosporine BGC and expressed it in host organisms like Streptomyces lividans and Streptomyces albus. nih.govjst.go.jpnih.gov

This approach has allowed for the functional characterization of individual genes. For example, by selectively expressing combinations of genes, such as those for the aglycone and staG with or without staN, researchers confirmed the specific roles of the StaG glycosyltransferase and the StaN P450 oxygenase. nih.govnih.gov

Furthermore, heterologous expression is a powerful tool for enhancing staurosporine titers, which are often low in the native producing strains. proquest.com By selecting an optimal host and employing genetic engineering strategies, production can be significantly increased. proquest.comnih.gov For instance, Streptomyces albus J1074 has been identified as a particularly effective host. proquest.comnih.gov Through strategies like integrating multiple copies of the BGC into the host's chromosome and optimizing fermentation conditions (e.g., pH control and glucose feeding), researchers have achieved staurosporine yields as high as 4568 mg/L. proquest.comnih.govresearchgate.net This represents a more than 30-fold increase compared to the native producer, paving the way for industrial-scale production. proquest.com

| Heterologous Host | Key Findings / Production Yield |

| Streptomyces lividans | Confirmed the role of the cloned BGC in staurosporine biosynthesis. jst.go.jpnih.gov |

| Streptomyces albus | Used to reconstitute the pathway in vivo to characterize late-stage enzymes (StaG, StaN). nih.govnih.gov |

| Streptomyces albus J1074 | Identified as the most suitable host for high-level production. proquest.comnih.gov |

| Streptomyces albus J1074 (Engineered) | Achieved a yield of 4568 mg/L through multi-copy BGC integration and fermentation optimization. proquest.comnih.govresearchgate.net |

| Streptomyces avermitilis | Evaluated as a potential heterologous host. proquest.comnih.gov |

Molecular and Cellular Mechanisms of Staurosporine Action in Research Models

Broad-Spectrum Protein Kinase Inhibition

Staurosporine (B1682477) is recognized as a potent, non-selective, and prototypical ATP-competitive inhibitor of protein kinases, a characteristic that underpins its broad biological activity. medchemexpress.comresearchgate.net Its ability to interact with the highly conserved ATP-binding pocket of most kinases makes it an indispensable research tool for studying phosphorylation-dependent signaling pathways. researchgate.netnih.gov

Staurosporine functions by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of protein kinases. medchemexpress.comresearchgate.net Despite a lack of obvious structural similarity to ATP, staurosporine effectively mimics the purine (B94841) ring of ATP, allowing it to fit into the adenine-binding pocket. nih.gov The lactam group of staurosporine recognizes a similar set of atoms in the kinase hinge region as the adenine (B156593) from ATP, forming crucial hydrogen bonds that anchor the molecule in the active site. nih.gov This competitive inhibition mechanism prevents the kinase from binding ATP, thereby blocking the transfer of a phosphate (B84403) group to its protein substrates. nih.gov Kinetic analyses have consistently shown that staurosporine's inhibition is competitive with respect to ATP across a wide range of both serine/threonine and tyrosine kinases. researchgate.net

The promiscuity of staurosporine is evident in its ability to inhibit a vast number of protein kinases with high affinity, typically in the low nanomolar range. researchgate.netresearchgate.net However, there are variations in its potency against different kinases. It is a particularly potent inhibitor of Protein Kinase C (PKC). selleckchem.com While extremely effective against the majority of kinases, some, such as Casein Kinase 1 (CK1), Casein Kinase 2 (CK2), and Mitogen-Activated Protein (MAP) kinase, are relatively less sensitive, exhibiting IC50 values in the micromolar range. researchgate.net

Below is a table summarizing the inhibitory concentrations (IC50) of staurosporine against a selection of key protein kinases, demonstrating its broad-spectrum activity.

| Kinase Family | Specific Kinase | IC50 (nM) |

| Serine/Threonine Kinases | Protein Kinase C (PKCα) | 2 selleckchem.com |

| Protein Kinase C (PKCγ) | 5 selleckchem.com | |

| Protein Kinase A (PKA) | 15 medchemexpress.comselleckchem.com | |

| Calcium/calmodulin-dependent protein kinase II (CaM Kinase II) | 20 selleckchem.com | |

| Glycogen synthase kinase-3β (GSK-3β) | - | |

| Cyclin-Dependent Kinase 2 (CDK2) | - | |

| Myosin Light Chain Kinase (MLCK) | 21 selleckchem.com | |

| Pim-1 Kinase (Pim-1) | - | |

| Tyrosine Kinases | Src | 6 selleckchem.com |

| c-Fgr | 2 medchemexpress.comselleckchem.com |

Note: Specific IC50 values for GSK-3β, CDK2, and Pim-1 can vary between studies, but inhibition is typically observed in the nanomolar range. nih.govdrugbank.com

The broad selectivity of staurosporine is rooted in its interaction with the most structurally conserved part of the kinase catalytic domain: the ATP-binding site, particularly the main chain of the hinge region. nih.govnih.gov X-ray crystallography studies of staurosporine in complex with various kinases, such as CDK2, have revealed the basis for its tight and promiscuous binding. nih.gov The inhibitor's extended, rigid, and aromatic plane fits snugly into the adenine binding pocket, creating extensive surface area interactions. researchgate.net

This promiscuity arises because the key hydrogen bonds are formed with the kinase's backbone atoms in the hinge region, interactions that are not dependent on the specific identities of the amino acid side chains. nih.govnih.gov This allows staurosporine to bypass the selectivity filters that differentiate individual kinases, leading to its pan-kinase inhibitory profile. nih.gov Factors that do influence binding affinity include the size of the "gatekeeper" residue at the back of the ATP pocket and the degree of closure between the N- and C-lobes of the kinase domain. nih.govnih.gov

By broadly inhibiting kinase activity, staurosporine significantly alters cellular phosphorylation landscapes. A specific, well-documented example is its effect on the phosphorylation of nuclear myosin heavy chain 9 (MYH9), a protein implicated in cancer metastasis. nih.govnih.gov In gastric cancer cell models, nuclear MYH9 promotes the transcription of β-catenin (CTNNB1), which confers resistance to a form of cell death known as anoikis. nih.govnih.gov Research has shown that staurosporine treatment reduces the phosphorylation of nuclear MYH9 at a specific site, serine 1943 (S1943). nih.gov This inhibition of MYH9 phosphorylation disrupts its ability to promote CTNNB1 transcription and subsequently inhibits the activation of the canonical Wnt/β-catenin signaling pathway, thereby reducing cancer cell anoikis resistance and progression. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis and Necroptosis)

Beyond its role as a kinase inhibitor, staurosporine is one of the most widely used chemical inducers of programmed cell death, particularly apoptosis, in a multitude of cell types. physiology.orgaacrjournals.org Its ability to trigger this cellular suicide program is a direct consequence of its profound disruption of cellular signaling.

Staurosporine reliably induces apoptosis through a caspase-dependent pathway. aacrjournals.orgnih.gov A central event in this process is the activation of effector caspases, most notably caspase-3. physiology.orgnih.goviiarjournals.org Upon exposure to staurosporine, cells initiate a signaling cascade that leads to the cleavage and activation of pro-caspase-3. nih.goviiarjournals.org Activated caspase-3 is a protease responsible for the execution phase of apoptosis, where it cleaves numerous critical cellular substrates, precipitating the hallmark morphological changes of apoptosis. nih.gov One such key substrate is poly(ADP-ribose) polymerase (PARP); its cleavage by caspase-3 is a widely recognized biochemical marker of staurosporine-induced apoptosis. nih.gov The activation of caspase-3 and subsequent PARP cleavage have been clearly demonstrated in various cell lines, including human corneal endothelial cells and melanoma cells, following staurosporine treatment. aacrjournals.orgnih.gov

Caspase-Independent Apoptosis Pathways

Staurosporine, derived from Streptomyces sp., is a potent inducer of apoptosis that can activate both caspase-dependent and caspase-independent cell death pathways. nih.govresearchgate.netaacrjournals.org In certain cellular contexts or when caspases are inhibited, the caspase-independent mechanisms become prominent, ensuring the execution of the apoptotic program. nih.govresearchgate.net This alternative pathway involves the release of mitochondrial proteins that can mediate cell death without the need for caspase activation. aacrjournals.org

Two key mediators of staurosporine-induced caspase-independent apoptosis are Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG). aacrjournals.orgscirp.orgnih.gov

Apoptosis-Inducing Factor (AIF): AIF is a mitochondrial flavoprotein that, upon an apoptotic stimulus like staurosporine, translocates from the mitochondria to the nucleus. aacrjournals.orgnih.govnih.gov In the nucleus, AIF triggers chromatin condensation and large-scale DNA fragmentation, which are hallmarks of apoptosis. nih.gov The translocation of AIF can occur independently of caspase activation. aacrjournals.org Studies in melanoma cells have shown that while caspase inhibitors could block early apoptotic events induced by staurosporine, they did not prevent the later onset of apoptosis, which coincided with AIF translocation to the nucleus. aacrjournals.org The cleavage of AIF in response to staurosporine can result in different fragments, such as ~60 and 45 kDa forms, appearing in the cytosol. nih.gov

Endonuclease G (EndoG): Similar to AIF, EndoG is a mitochondrial nuclease that relocates to the nucleus during apoptosis. scirp.orgnih.gov Once in the nucleus, EndoG participates in the degradation of chromatin DNA. scirp.orgscirp.org The release of EndoG from the mitochondria is often associated with the loss of mitochondrial membrane potential. scirp.orgscirp.org In the protozoan Trypanosoma brucei, which lacks caspases, staurosporine treatment leads to the release of an EndoG ortholog from the mitochondrion, contributing to DNA fragmentation and cell death. scirp.orgscirp.org

These findings indicate that staurosporine can effectively induce apoptosis even when the caspase cascade is compromised, highlighting the robustness of the apoptotic process through redundant pathways. nih.govresearchgate.net

Involvement of Mitochondrial Pathway and Bcl-2 Family Proteins

The intrinsic, or mitochondrial, pathway of apoptosis is a critical component of staurosporine's mechanism of action. nih.govnih.gov This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Bim, Puma, Noxa). nih.govyoutube.com

The balance between these opposing factions of the Bcl-2 family determines the cell's fate. researchgate.net Staurosporine treatment disrupts this balance in favor of apoptosis. nih.gov It can induce the activation of pro-apoptotic effector proteins like Bax and Bak. aacrjournals.orgnih.gov Upon activation, these proteins oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov

MOMP is a pivotal event, as it allows for the release of various pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net These factors include:

Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Smac/DIABLO: This protein promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). aacrjournals.org

AIF and EndoG: As discussed previously, these proteins mediate caspase-independent cell death. aacrjournals.org

Anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, function by binding to and sequestering pro-apoptotic members, thereby preventing MOMP. nih.govyoutube.com Overexpression of Bcl-2 has been shown to inhibit the early, caspase-dependent phase of staurosporine-induced apoptosis by preventing the release of cytochrome c and Smac/DIABLO. aacrjournals.org However, it may not prevent the later, caspase-independent cell death mediated by AIF. aacrjournals.org

Role of Glutathione (B108866) Depletion and Reactive Oxygen Species (ROS) Generation in Apoptosis Induction

Oxidative stress is a significant contributor to the progression of apoptosis, and staurosporine has been shown to induce such a state within cells. nih.govnih.gov The mechanism involves the depletion of cellular glutathione (GSH) and the subsequent generation of reactive oxygen species (ROS). nih.govnih.govbohrium.com

Glutathione is a critical antioxidant that helps maintain the cellular redox balance. nih.gov Studies in HeLa cells treated with staurosporine showed a significant decrease in the concentration of cellular glutathione within 3 hours of treatment. nih.govnih.govresearchgate.net This depletion of GSH disrupts the cell's ability to neutralize harmful ROS. researchgate.net

Concurrently with GSH depletion, staurosporine treatment leads to an increased presence of ROS. nih.govnih.govresearchgate.netresearchgate.net The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, further pushing the cell towards apoptosis. The generation of ROS and depletion of glutathione have been shown to occur concurrently with the activation of caspase-3, suggesting a link between the cellular redox status and the execution phase of apoptosis. nih.govnih.gov

Interestingly, in some experimental models, pre-treatment of cells with N-acetylcysteine (NAC), a precursor to glutathione and a thiol antioxidant, failed to prevent staurosporine-induced glutathione depletion, ROS generation, and caspase-3 activation. nih.govnih.govresearchgate.net This suggests that while the disruption of redox homeostasis is a key feature of staurosporine-induced apoptosis, its role in initiating the process may be complex and part of a larger signaling network. nih.govnih.gov

Regulation of Pro-apoptotic and Anti-apoptotic Protein Balance

Staurosporine effectively triggers apoptosis by tilting the cellular balance from pro-survival to pro-death, largely through its influence on the Bcl-2 family of proteins. nih.govnih.gov The ratio of anti-apoptotic proteins (like Bcl-2 and Mcl-1) to pro-apoptotic proteins (like Bax and Bad) is a critical determinant of cell survival. researchgate.netnih.gov

In pancreatic cancer cell lines, staurosporine treatment was shown to affect the anti-apoptotic factor Bcl-2, shifting the balance to favor apoptosis. nih.gov Another mechanism involves the pro-apoptotic protein Bad (Bcl-2 antagonist of cell death). Bad exerts its pro-apoptotic function by binding to and inactivating anti-apoptotic proteins like Bcl-2. youtube.comnih.gov Following staurosporine stimulation, a decrease in detectable Bad protein was observed, which may be explained by its heterodimerization with Bcl-2, thereby sequestering the anti-apoptotic protein and further promoting cell death. nih.gov

In inflammatory neutrophils, which can be resistant to apoptosis, the anti-apoptotic protein Mcl-1 plays a key role. nih.gov Resistance to staurosporine in these cells is associated with elevated levels of Mcl-1 and impeded Mcl-1 degradation. nih.gov

Furthermore, the PTEN-induced kinase 1 (PINK1) has been identified as having an anti-apoptotic function in the context of staurosporine treatment. mdpi.com PINK1 can interact with Beclin1, a protein involved in both autophagy and apoptosis. This interaction impairs the pro-apoptotic cleavage of Beclin1, thus protecting against staurosporine-induced apoptosis and regulating the switch from a pro-survival autophagic response to cell death. mdpi.com

Induction of Necroptosis under Caspase-Compromised Conditions

While staurosporine is a classic inducer of apoptosis, research has revealed its ability to trigger an alternative form of programmed cell death called necroptosis, particularly when caspase activity is inhibited. nih.govplos.orgnih.gov Necroptosis is a regulated form of necrosis that is initiated under conditions where apoptosis is blocked. nih.govplos.org

In U937 cells, when treated with staurosporine in the presence of a pan-caspase inhibitor, the cells undergo necroptotic cell death. nih.govplos.orgnih.gov This process is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, as well as their substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). nih.govplos.org

The induction of necroptosis by staurosporine can be hampered by specific inhibitors:

Necrostatin-1 (Nec-1): An inhibitor of RIPK1, partially reduces staurosporine-triggered necroptosis. nih.govnih.gov

Necrosulfonamide (NSA): An inhibitor of MLKL, effectively arrests necroptosis induced by staurosporine. plos.orgplos.org

Geldanamycin: An inhibitor of heat shock protein 90 (Hsp90), also shows partial inhibition. nih.govnih.gov

CA-074-OMe: A lysosomal enzyme inhibitor, can also effectively arrest the process. nih.govplos.org

This demonstrates that staurosporine can activate distinct cell death pathways depending on the cellular context, such as the functional status of the caspase machinery. nih.govplos.org

Cell Cycle Regulatory Mechanisms

Induction of Cell Cycle Arrest (G1 and G2/M Phases)

Staurosporine exerts significant effects on cell cycle progression, primarily by inducing arrest at the G1 and G2/M checkpoints. iiarjournals.orgiiarjournals.org The specific phase of arrest is often dependent on the concentration of staurosporine used and the cell type. nih.govnih.gov

G1 Phase Arrest: At low concentrations (e.g., 1-20 nM), staurosporine typically causes cells to arrest in the G1 phase of the cell cycle. nih.govnih.govresearchgate.net This arrest prevents cells from entering the S phase (DNA synthesis). The mechanism of G1 arrest involves the modulation of key regulatory proteins:

Cyclin E and Cdk2: Staurosporine has been found to inhibit the expression of cyclin E and its partner kinase, cyclin-dependent kinase 2 (Cdk2). nih.gov The cyclin E/Cdk2 complex is crucial for the G1/S transition.

Retinoblastoma Protein (pRb): The G1 arrest induced by staurosporine is often dependent on the presence of a functional retinoblastoma protein (pRb). nih.gov The arrest is associated with the hypophosphorylation of pRb. iiarjournals.org

Chk1: The kinase Chk1 has also been implicated in the pRb-dependent G1 arrest mediated by staurosporine. nih.gov

G2/M Phase Arrest: At higher concentrations (e.g., >30 nM to 1 µM), staurosporine predominantly causes cells to accumulate in the G2/M phase. iiarjournals.orgiiarjournals.orgnih.govnih.govresearchgate.net This blockade prevents cells from proceeding through mitosis. In some cases, this G2/M accumulation may reflect an arrest in the M phase itself, specifically in telophase, followed by apoptosis. nih.govnih.gov The molecular events associated with G2/M arrest include:

Cyclin B1 and Cdk1: Staurosporine-induced G2/M arrest has been coupled with the downregulation of cyclin B1 and Cdk1 (also known as cdc2), the key complex that drives entry into mitosis. iiarjournals.org

The ability of staurosporine to halt cell cycle progression is intrinsically linked to its apoptosis-inducing capabilities, as prolonged arrest at these checkpoints can serve as a trigger for programmed cell death. iiarjournals.orglu.se

Modulation of Cyclin and Cyclin-Dependent Kinase (CDK) Expression

Staurosporine, a potent but non-selective protein kinase inhibitor derived from Streptomyces sp., exerts significant influence over the cell cycle by modulating the expression of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). Research has demonstrated that its effects are often concentration-dependent. For instance, in Meth-A cells, a low concentration (20 nM) of staurosporine was found to arrest cells in the G1 phase, whereas a higher concentration (200 nM) resulted in a G2/M phase arrest. nih.gov

A common mechanism underlying the G1 arrest is the down-regulation of cyclin E and its catalytic partner, CDK2. nih.gov This inhibition prevents the cell from transitioning from the G1 to the S phase of the cell cycle. This effect is not limited to a single cell type; studies in human glioma cell lines have also shown that staurosporine treatment leads to decreased protein levels of CDK2, CDC2 (also known as CDK1), Cyclin A, and Cyclin B. nih.gov The reduction in these proteins, which are crucial for S phase and mitosis, contributes to the observed cell cycle arrest. Further investigation revealed that staurosporine also decreases the mRNA levels of CDK2 and CDC2, indicating that its modulatory effect occurs at the transcriptional level as well. nih.gov

The following table summarizes the observed effects of Staurosporine on key Cyclin and CDK molecules in different research models.

| Cell Line | Staurosporine Concentration | Effect on Cyclins | Effect on CDKs | Observed Cell Cycle Phase Arrest |

| Meth-A Cells | 20 nM | Inhibited Cyclin E expression | Inhibited CDK2 expression | G1 |

| Meth-A Cells | 200 nM | Increased Cyclin B expression | Inhibited CDK2 expression | G2/M |

| Human Glioma Cells (U87 MG, U373 MG) | Not Specified | Decreased Cyclin A & Cyclin B | Decreased CDK2 & CDC2 | S and G2/M |

Regulation of Cell Cycle Checkpoint Proteins (p16, p21, p27)

Staurosporine's impact extends to the regulation of CDK inhibitor proteins (CKIs), which act as crucial cell cycle checkpoint guards. The modulation of these proteins, including p16, p21, and p27, appears to be highly dependent on the specific cell line and the concentration of staurosporine used.

In human glioma cells, treatment with staurosporine led to an increase in the levels of the CDK inhibitors p21 and p27. nih.gov This upregulation contributes to the inhibition of CDK activity and subsequent cell cycle arrest. Similarly, in Meth-A cells, a high concentration of staurosporine (200 nM) was shown to increase the expression of p21. nih.gov

Conversely, in the p53-deficient U-937 human leukemic cell line, the effects were different. A higher concentration (1 µM for 24 hours) of staurosporine led to a down-regulation of p27, an event that coincided with the induction of apoptosis. cellsignal.comnih.gov However, a lower concentration (0.5 µM for 18 hours) had no discernible effect on p27 levels, despite effectively blocking cell cycle progression. cellsignal.comnih.gov It is also noteworthy that in some contexts, staurosporine-induced apoptosis can proceed independently of certain checkpoint proteins. For example, in the U251MG human glioma cell line, apoptosis triggered by staurosporine was found to be independent of both p16 and p21. researchgate.net Forcing a G1 arrest by overexpressing p16 or p21 did not alter the rate of cell death induced by staurosporine, suggesting the activation of an alternative apoptotic pathway. researchgate.net

The table below details the varied effects of Staurosporine on cell cycle checkpoint proteins across different cancer cell lines.

| Cell Line | Staurosporine Concentration | Effect on p16 | Effect on p21 | Effect on p27 |

| Human Glioma Cells | Not Specified | Not Reported | Increased | Increased |

| Meth-A Cells | 200 nM | Not Reported | Increased | Not Reported |

| U-937 Leukemic Cells | 1 µM (24h) | Not Reported | Undetectable | Decreased |

| U-937 Leukemic Cells | 0.5 µM (18h) | Not Reported | Undetectable | No Change |

| U251MG Glioma Cells | ≤10 nM to ≥30 nM | Apoptosis independent of p16 | Apoptosis independent of p21 | Not Reported |

Interference with Cell Signaling Pathways Beyond Direct Kinase Inhibition

Beyond its direct inhibition of a broad spectrum of kinases, staurosporine interferes with several critical intracellular signaling pathways, further contributing to its complex biological effects.

Modulation of TGF-β1/Smad 2 Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cellular processes like growth, differentiation, and extracellular matrix production. The canonical pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3) by the TGF-β type I receptor. Research indicates that staurosporine can interfere with this cascade. In studies involving nasal polyp-derived fibroblasts (NPDFs), staurosporine was shown to inhibit the phosphorylation of Smad2 that is typically induced by TGF-β1. nih.gov This suggests that staurosporine can attenuate the downstream signaling effects of TGF-β1. Further studies have shown that while staurosporine can cause a moderate reduction in measurable phosphorylated Smad2 (pSmad2) levels, its effect on phosphorylated Smad3 (pSmad3) is only marginal, indicating a degree of specificity in its modulatory action on this pathway. biocrick.com

Targeting the Hippo Pathway (YAP, MST1/2, LATS1/2)

Staurosporine has been identified as a potent modulator of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. biocrick.comsahmri.org.au Its mechanism of action involves the activation of the core kinase cascade of this pathway. Staurosporine treatment induces the phosphorylation of the kinases MST1/2 and LATS1/2. biocrick.com Activated LATS1/2 then phosphorylates the downstream effector Yes-associated protein (YAP). biocrick.comsahmri.org.au This phosphorylation event leads to the sequestration of YAP in the cytoplasm, preventing its translocation to the nucleus where it would otherwise act as a transcriptional co-activator for pro-proliferative and anti-apoptotic genes. biocrick.com Consequently, the expression of YAP target genes, such as CTGF and CYR61, is decreased. sahmri.org.au The inhibitory effect of staurosporine on the Hippo pathway is critically dependent on LATS1/2, as genetically knocking out these kinases largely blocks staurosporine's effect on YAP phosphorylation and cell growth inhibition. biocrick.com

Effects on PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling nexus for cell survival, growth, and proliferation. Staurosporine has been shown to suppress this pro-survival pathway in various cancer cell models. In HepG2 human hepatocellular carcinoma cells, staurosporine treatment resulted in decreased expression of the PDK1 protein and a subsequent reduction in AKT phosphorylation. nih.gov The underlying mechanism involves staurosporine-induced release of the mitochondrial protein Omi/HtrA2, which then directly binds to PDK1, leading to its degradation. nih.gov The effect on AKT activity can be dose-dependent; in U-937 leukemic cells, a higher concentration (1 µM) of staurosporine for 24 hours reduced AKT activity, whereas a lower concentration (0.5 µM) for 18 hours did not affect AKT phosphorylation, highlighting a threshold for its inhibitory action on this pathway. cellsignal.com

Impact on ERK and p38 Phosphorylation

Staurosporine also modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, which are involved in stress responses, inflammation, and apoptosis. Its effects, however, can vary significantly depending on the cellular context.

In rat peritoneal neutrophils, staurosporine was found to induce the phosphorylation of both ERK and p38 MAPK. Similarly, in human platelets, staurosporine stimulation leads to the phosphorylation of p38 MAPK, a key step in its induction of apoptosis in these anucleated cells.

Conversely, in U-937 leukemic cells, a higher concentration of staurosporine (1 µM) that induces significant apoptosis was associated with a decrease in the phosphorylation of ERK. nih.gov A lower concentration that primarily caused cell cycle arrest did not alter ERK phosphorylation, suggesting that ERK inhibition is linked to the apoptotic action of staurosporine in this cell type. cellsignal.comnih.gov These findings underscore the context-dependent nature of staurosporine's influence on MAPK signaling, where it can act as either an activator or an inhibitor of phosphorylation.

The following table summarizes the effects of Staurosporine on these key signaling pathways.

| Signaling Pathway | Key Proteins | Cell Model | Staurosporine Effect |

| TGF-β1/Smad | Smad2 | Nasal Polyp Fibroblasts | Inhibited TGF-β1 induced phosphorylation |

| Hippo | MST1/2, LATS1/2, YAP | HeLa Cells | Induced phosphorylation of MST1/2 & LATS1/2; Induced phosphorylation and cytoplasmic localization of YAP |

| PI3K/AKT | PDK1, AKT | HepG2 Cells | Decreased PDK1 expression and AKT phosphorylation |

| PI3K/AKT | AKT | U-937 Cells | Decreased AKT activity (at 1 µM) |

| MAPK | ERK, p38 | Rat Neutrophils | Induced phosphorylation |

| MAPK | p38 | Human Platelets | Induced phosphorylation |

| MAPK | ERK | U-937 Cells | Decreased phosphorylation (at 1 µM) |

Other Cellular Processes

Staurosporine, an alkaloid originally isolated from Streptomyces sp., exhibits a range of effects on cellular processes beyond its well-documented role as a potent, broad-spectrum protein kinase inhibitor. iiarjournals.orgwikipedia.org These activities underscore its utility as a tool in cell biology research to probe various signaling pathways and cellular functions. This article details the molecular and cellular mechanisms of staurosporine's action in several key areas, including cellular proliferation, multidrug resistance, senescence, migration, and stemness.

Inhibition of Cellular Proliferation

Staurosporine is a powerful antiproliferative agent that has been shown to inhibit the growth of numerous human cancer cell lines. iiarjournals.orgnanolive.com Its primary mechanism involves the disruption of the cell cycle, a tightly regulated process that governs cell division. nih.govnih.gov The compound's effects are often concentration-dependent, capable of inducing cell cycle arrest at different phases.

In research models, staurosporine has been observed to cause cell cycle arrest at the G1/S or G2/M checkpoints. iiarjournals.orgresearchgate.net For instance, in human glioma cell lines U87 MG and U373 MG, staurosporine treatment led to S phase and G2/M phase arrest, respectively. researchgate.net This arrest is associated with altered expression levels of key cell cycle regulatory proteins. Studies have shown that staurosporine can decrease the levels of cyclin-dependent kinases (CDKs) such as CDK2 and CDC2, as well as their activating partners, Cyclin A and Cyclin B. researchgate.net Concurrently, it can increase the expression of CDK inhibitors like p21 and p27. researchgate.net

The antiproliferative activity of staurosporine is also closely linked to its ability to induce apoptosis, or programmed cell death. nih.govnih.gov In many cell types, the inhibition of cellular proliferation is a precursor to the initiation of the apoptotic cascade. nih.gov The IC50 (half-maximal inhibitory concentration) values for staurosporine's antiproliferative effects vary across different cell lines, highlighting a degree of cell-type specificity in its action. selleckchem.comselleckchem.com

Table 1: Effect of Staurosporine on Cell Cycle in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Cell Cycle | Reference |

|---|---|---|---|

| U-937 | Human Leukemia | G2/M phase arrest | iiarjournals.orgnih.gov |

| HT-29 | Human Colon Adenocarcinoma | G2/M phase arrest | nih.gov |

| MDA-MB-231 | Human Breast Cancer | G0/G1 arrest (low dose), G2/M arrest (high dose) | researchgate.net |

| MDA-MB-453 | Human Breast Cancer | G0/G1 arrest (low dose), G2/M arrest (high dose) | researchgate.net |

| MCF-7 | Human Breast Cancer | G2/M arrest | researchgate.net |

| U87 MG | Human Glioma | S phase arrest | researchgate.net |

| U373 MG | Human Glioma | G2/M phase arrest | researchgate.net |

Partial Reversal of Multidrug Resistance (MDR) Phenotype

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. aacrjournals.org One of the key players in MDR is the P-glycoprotein (Pgp), an ATP-dependent efflux pump that actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govuu.nl

Staurosporine and its derivatives have been shown to partially reverse the MDR phenotype in various cancer cell lines. nih.govaacrjournals.org For example, the staurosporine derivative CGP 41251 has demonstrated the ability to reverse mdr1-mediated multidrug resistance. nih.gov Another derivative, NA-382, effectively reversed multidrug resistance in Adriamycin-resistant P388 cells at non-cytotoxic concentrations. aacrjournals.org This reversal is achieved by increasing the intracellular accumulation of chemotherapeutic drugs. aacrjournals.orgaacrjournals.org Studies have shown that staurosporine and its analogues can inhibit the extrusion of drugs like vinblastine (B1199706) and rhodamine 123 from MDR cells. nih.govaacrjournals.org

Inhibition of P-glycoprotein (Pgp) Phosphorylation

The function of P-glycoprotein is modulated by its phosphorylation state. Staurosporine, as a potent protein kinase inhibitor, can interfere with this process. wikipedia.org Research indicates that staurosporine can directly interact with P-glycoprotein. aacrjournals.orgdrugbank.com Studies using photolabeling with [3H]azidopine, a P-glycoprotein substrate, have shown that both staurosporine and its derivative NA-382 can inhibit the binding of the substrate to P-glycoprotein in plasma membranes from multidrug-resistant cells. aacrjournals.org This suggests that staurosporine may reverse MDR by directly inhibiting the drug-binding function of P-glycoprotein, independent of its protein kinase C inhibitory activity. aacrjournals.org By preventing the phosphorylation necessary for Pgp's optimal transport function, staurosporine can effectively reduce the efflux of co-administered chemotherapy drugs.

Promotion of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors. While staurosporine is widely known as an inducer of apoptosis, it has also been implicated in processes related to cellular senescence. bdbiosciences.comnih.gov However, the relationship is complex. For instance, some studies have shown that senescent cells, such as aged myofibroblasts, can exhibit resistance to staurosporine-induced cell death compared to their younger counterparts. researchgate.net In other contexts, treatment of SH-SY5Y human neuroblastoma cells with staurosporine induced a mature neuronal phenotype accompanied by a cessation of DNA synthesis, a hallmark of senescence. nih.gov The ability of staurosporine to influence cell fate towards either apoptosis or senescence appears to be dependent on the specific cell type and experimental conditions.

Inhibition of Cell Migration

Cell migration is a critical process in both normal physiological events and in pathological conditions like cancer metastasis. Staurosporine has been demonstrated to inhibit the migration and invasion of cancer cells. In a study using human lung adenocarcinoma A549 cells, staurosporine significantly inhibited cell adhesion, mobility, and invasion. nih.gov The results from mobility and invasion experiments showed that staurosporine inhibited the movement and invasion of A549 cells by 56% and 54%, respectively. nih.gov

The mechanisms underlying this inhibition are multifaceted. Staurosporine treatment in A549 cells was associated with an increase in the cell adhesion molecule E-cadherin and a decrease in integrin β1 and laminin (B1169045) receptor (LnR) levels. nih.gov It also led to a reduction in the levels of matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix, which is a key step in cell invasion. nih.gov These findings suggest that staurosporine's anti-migratory effects are mediated through the modulation of molecules involved in cell adhesion and matrix remodeling. nih.gov

Table 2: Effect of Staurosporine on Proteins Involved in Cell Migration in A549 Cells

| Protein | Function | Effect of Staurosporine | Reference |

|---|---|---|---|

| E-cadherin | Cell-cell adhesion | Increased expression | nih.gov |

| Integrin β1 | Cell-matrix adhesion | Decreased levels | nih.gov |

| Laminin Receptor (LnR) | Cell-matrix adhesion | Decreased levels | nih.gov |

| MMP-9 | Extracellular matrix degradation | Decreased levels | nih.gov |

| uPA | Extracellular matrix degradation | Decreased levels | nih.gov |

Reduction of Cell Stemness

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, and are thought to be responsible for tumor initiation, progression, and relapse. The effect of staurosporine on the "stemness" of cancer cells is an area of active investigation.

Interestingly, some studies suggest a complex and potentially contradictory role. One study on MCF-7 breast cancer cells indicated that apoptosis induced by staurosporine might paradoxically activate cancer stem-like cells (identified by CD44+/CD24- markers). nih.gov This was accompanied by an upregulation of Mucin1 (MUC1) and Epithelial cell adhesion molecule (EpCAM), which are associated with a more malignant phenotype. nih.gov This suggests that while staurosporine can eliminate the bulk of tumor cells through apoptosis, it might inadvertently enrich the population of more resistant cancer stem-like cells. Further research is needed to fully elucidate the impact of staurosporine on the maintenance and behavior of the cancer stem cell niche.

Table of Mentioned Compounds

Inhibition of VEGF Expression Upregulation

Staurosporine, a potent but non-selective protein kinase inhibitor isolated from Streptomyces sp., has been shown in various research models to interfere with angiogenesis, the formation of new blood vessels. A key mechanism underlying this activity is its ability to inhibit the expression and function of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates vasculogenesis and angiogenesis.

In an ex vivo model using organ cultures of nasal polyps, staurosporine was observed to directly inhibit the production of VEGF. mdpi.com This finding aligns with its broader antiangiogenic effects seen in other models. For instance, in an in vivo chick embryo chorioallantoantoic membrane (CAM) assay, staurosporine inhibited embryonic angiogenesis in a dose-dependent manner. nih.govresearchgate.net This effect was largely attributed to the suppression of vascular endothelial cell proliferation, a crucial step in the angiogenic process, with a half-maximal inhibitory concentration (IC50) of 0.88 nM. nih.govresearchgate.net Further evidence from a transgenic zebrafish model also confirmed the antiangiogenic activity of staurosporine. researchgate.net

Table 1: Effect of Staurosporine on Angiogenesis and VEGF Expression

| Model System | Observation | Key Findings |

| Nasal Polyp Organ Culture (ex vivo) | Inhibition of VEGF production | Staurosporine directly reduces the expression of VEGF in tissue. mdpi.com |

| Chick Chorioallantoic Membrane (in vivo) | Inhibition of embryonic angiogenesis | Dose-dependent inhibition of new blood vessel formation. nih.govresearchgate.net |

| Vascular Endothelial Cells (in vitro) | Suppression of cell proliferation | IC50 value of 0.88 nM for inhibiting endothelial cell growth. nih.govresearchgate.net |

| Transgenic Zebrafish Model (in vivo) | Antiangiogenic activity | Confirmed dose-dependent reduction in vessel formation. researchgate.net |

| Endothelial Cells in 3D Matrix (in vitro) | Enhanced tube formation | Effect is independent of PKC inhibition; involves integrin signaling and FAK phosphorylation. nih.govresearchgate.net |

Induction of Homotypic Intercellular Adhesion

Contrary to its frequent use as an inducer of apoptosis which often involves cell detachment, staurosporine has been found to promote rapid homotypic intercellular adhesion, or cell aggregation, in specific research contexts. This effect is particularly notable in the human monocytic cell line U937, where staurosporine induces clustering at concentrations below those required to trigger cell death. nih.govnih.gov

The mechanism driving this aggregation is complex and distinct from its kinase inhibitory reputation. Instead of inhibiting kinases, staurosporine appears to cause a dysregulated activation of multiple kinase signaling pathways. nih.govnih.gov This includes the translocation and activation of conventional and novel isoforms of protein kinase C (PKC), as well as the rapid phosphorylation of ERK and p38 MAP kinases. nih.govnih.gov The induction of aggregation is dependent on the combined activity of these pathways, as inhibitors targeting PKC, protein tyrosine kinases, ERK, and p38 were all shown to block the staurosporine-induced effect. nih.gov This process requires cellular metabolic activity and an intact cytoskeleton, as it is inhibited by deoxyglucose, cytochalasin B, and colchicine. nih.gov

In other cell types, staurosporine's impact on adhesion molecules is also evident. In KG-1 myeloid cells, staurosporine treatment induced cell adhesion, an effect that correlated with the dephosphorylation of Ezrin/Radixin/Moesin (ERM) proteins, which link the plasma membrane to the actin cytoskeleton. researchgate.net Conversely, in breast cancer cells, staurosporine can facilitate the cleavage of E-cadherin, a key molecule in cell-cell adhesion, through a process dependent on caspase and γ-secretase activation. researchgate.net This suggests that staurosporine's influence on intercellular adhesion is highly context-dependent, capable of either promoting or disrupting cell-cell contacts through different molecular pathways.

Table 2: Staurosporine's Effects on Intercellular Adhesion in Different Cell Models

| Cell Line | Effect | Underlying Mechanism |

| U937 (Human Monocytic) | Induces rapid homotypic aggregation | Dysregulated activation of PKC, ERK, and p38 kinase pathways. nih.govnih.gov |

| KG-1 (Human Myeloid) | Induces cell adhesion | Correlates with dephosphorylation of ERM proteins. researchgate.net |

| Breast Cancer Cells | Induces E-cadherin cleavage | Dependent on caspase-2/-8 and γ-secretase activation. researchgate.net |

| Porcine Aortic Endothelial Cells | Disruption of focal adhesions | Involves rapid dephosphorylation of Focal Adhesion Kinase (FAK). researchgate.net |

Disruption of Phosphatidylserine (B164497) Trafficking and Ras Protein Localization

A significant molecular effect of staurosporine, independent of its kinase inhibition and pro-apoptotic functions, is the profound disruption of phosphatidylserine (PS) trafficking, which in turn leads to the mislocalization of Ras proteins. nih.govresearchgate.netnih.gov Ras proteins are essential signaling molecules that must be anchored to the plasma membrane to be biologically active. This membrane association, particularly for the K-Ras isoform, is heavily dependent on electrostatic interactions between its polybasic C-terminal domain and the negatively charged inner leaflet of the plasma membrane, a charge largely provided by PS. nih.govnih.gov

Research has revealed that staurosporine and its analogs potently block the endosomal recycling of PS back to the plasma membrane. nih.govnih.govresearchgate.net This blockade results in a significant redistribution of PS from the plasma membrane to various endomembrane compartments, including endosomes. nih.govnih.gov The depletion of PS at the plasma membrane diminishes its negative surface charge, compromising the electrostatic anchor for K-Ras and other polybasic proteins. nih.gov

This disruption has differential effects on Ras isoforms. K-Ras is displaced from the plasma membrane to endosomes and subsequently undergoes proteasome-independent degradation. nih.govresearchgate.netnih.gov This mislocalization also inhibits the formation of K-Ras nanoclusters, which are critical for its signaling output, and selectively abrogates K-Ras-mediated signaling pathways. nih.govnih.gov In contrast, H-Ras, which relies on a different membrane anchoring mechanism involving palmitoylation, redistributes primarily to the Golgi apparatus and is not degraded. nih.govnih.gov This novel mechanism identifies staurosporine as a powerful tool for studying PS trafficking and validates the Ras trafficking pathway as a potential therapeutic target. nih.govresearchgate.netresearchgate.net

Table 3: Impact of Staurosporine on Phosphatidylserine and Ras Localization

| Cellular Component | Effect of Staurosporine | Consequence |

| Phosphatidylserine (PS) Trafficking | Blocks endosomal recycling to the plasma membrane. nih.govnih.gov | PS is depleted from the plasma membrane and accumulates in endomembranes. nih.govnih.gov |

| Plasma Membrane | Reduced electrostatic potential of the inner leaflet. nih.gov | The electrostatic anchor for polybasic proteins is compromised. nih.gov |

| K-Ras Protein | Displaced from the plasma membrane to endosomes; nanoclustering is inhibited. nih.govnih.govnih.gov | Undergoes proteasome-independent degradation; K-Ras signaling is abrogated. researchgate.netnih.gov |

| H-Ras Protein | Redistributed from the plasma membrane to the Golgi apparatus. nih.govnih.gov | Not degraded; signaling is less affected compared to K-Ras. nih.gov |

Induction of Mitophagy

Staurosporine's well-documented ability to induce apoptosis via the intrinsic pathway, which originates with mitochondrial stress, is closely linked to its capacity to induce mitophagy, the selective autophagic degradation of damaged mitochondria. The response, however, appears to be highly dependent on the specific cell type and experimental context.

In dopaminergic neuronal cells, staurosporine treatment was found to simultaneously activate both general autophagy and mitophagy. nih.gov This mitophagic process was shown to proceed via the PINK1-Parkin pathway, a primary signaling cascade for clearing dysfunctional mitochondria. nih.govfrontiersin.orgyoutube.com In this model, the induction of both autophagy and mitophagy served a significant neuroprotective role, as their pharmacological or genetic inhibition led to a dramatic increase in staurosporine-induced cell death. nih.gov Similarly, in MDA-MB-231 breast cancer cells, staurosporine was identified as a mitochondrial fission inducer that subsequently triggers mitophagy. researchgate.net

Conversely, a study using SH-SY5Y neuroblastoma cells reported a different outcome. While staurosporine treatment led to a phase of enhanced autophagy that preceded apoptosis, it did not induce mitophagy in this specific cell line. mdpi.comnih.gov In this context, the PINK1 protein was found to play a key anti-apoptotic role by interacting with Beclin1, and the degradation of PINK1 appeared to be a critical step for the switch from a pro-survival autophagic response to apoptosis. mdpi.comnih.gov These divergent findings suggest that while staurosporine-induced mitochondrial damage is a potent trigger, the ultimate commitment to a protective mitophagic response versus apoptosis is governed by cell-type-specific regulatory networks.

Table 4: Cell-Type-Specific Mitophagy Response to Staurosporine

| Cell Model | Mitophagy Induction | Pathway/Mechanism | Outcome |

| SN4741 (Dopaminergic Neuronal) | Yes | Activation of the PINK1-Parkin pathway. nih.gov | Neuroprotective; inhibition of mitophagy increases cell death. nih.gov |

| MDA-MB-231 (Breast Cancer) | Yes | Associated with its function as a mitochondrial fission inducer. researchgate.net | Not specified. |

| SH-SY5Y (Neuroblastoma) | No | Autophagy is induced, but not mitophagy. mdpi.comnih.gov | PINK1 degradation controls the switch from autophagy to apoptosis. nih.gov |

Biological Activities in Preclinical and in Vitro Research

Antitumor Research Applications (Excluding Clinical Human Trials)

Staurosporine's ability to inhibit protein kinases and induce programmed cell death, or apoptosis, has made it a valuable tool in cancer research. nanolive.comsigmaaldrich.com Its effects have been investigated in a multitude of cancer cell lines and in various non-human tumor models.

Inhibition of Tumor Cell Growth and Viability in Various In Vitro Cancer Cell Lines

Staurosporine (B1682477) demonstrates potent antiproliferative activity across a wide array of human cancer cell lines. This is primarily achieved by inducing apoptosis and causing cell cycle arrest. wikipedia.orgmdpi.com For instance, in human gastric cancer cell lines MGC803 and SGC7901, staurosporine effectively inhibited cell growth, with IC50 (half-maximal inhibitory concentration) values at 24 hours of 54 ng/ml and 61 ng/ml, respectively. nih.govnih.govwjgnet.com Treatment of these cells led to G2/M phase arrest in the cell cycle. nih.govnih.gov

The compound's apoptotic effects have been observed in numerous cell types, including pancreatic carcinoma (PaTu 8988t and Panc-1 cells) and HepG2 liver cancer cells. rhhz.net In cervical cancer cell lines, staurosporine was found to inhibit colony formation in a dose-dependent manner and induce significant apoptosis. nih.gov Furthermore, research has demonstrated its cytotoxic activities against colon (SW-620) and prostate (PC-3) cancer cell lines. nih.gov In some cancer models, such as those for colon, breast, and ovarian tumors, staurosporine has been shown to reduce levels of the protein SQSTM1/p62, which may help alleviate resistance to other chemotherapeutic agents like cisplatin. nih.gov

| Cancer Type | Cell Line(s) | Reported In Vitro Findings | Reference |

|---|---|---|---|

| Gastric Cancer | MGC803, SGC7901 | Inhibited cell proliferation (IC50 at 24h: 54 ng/ml and 61 ng/ml, respectively); induced G2/M phase arrest and apoptosis. | nih.gov, nih.gov, wjgnet.com |

| Cervical Cancer | HeLa, SiHa, CaSki | Inhibited colony formation, induced adhesion to fibronectin, and prompted apoptosis. | mdpi.com, nih.gov |

| Colon Cancer | SW-620 | Exhibited significant cytotoxic activity. | nih.gov |

| Breast Cancer | HER2/neu mammary and breast cancer cells | Suppressed cell viability, particularly in cells with high expression of Hormonally Up-regulated Neu-associated Kinase (HUNK). | nih.gov |

| Pancreatic Cancer | PaTu 8988t, Panc-1 | Capable of inducing apoptosis. | rhhz.net |

| Glioblastoma | Human glioblastoma cell lines | A derivative, CGP 41251, caused growth inhibition and induced apoptosis, leading to an increase of cells in the G2-M phase. | nih.gov |

Preclinical Efficacy in Non-Human Tumor Models (e.g., Mouse Glioblastoma, Gastric Cancer, Mammary Carcinoma)

While staurosporine's potent, non-specific activity has limited its direct therapeutic use, its efficacy has been evaluated in several preclinical, non-human models. wikipedia.orgnanolive.com In one study, staurosporine itself did not show significant in vivo antitumor activity against certain human tumor xenografts and murine tumor models, whereas its derivative, UCN-01, did. nih.gov

However, innovative delivery methods have shown promise. When encapsulated in liposome (B1194612) nanoparticles, staurosporine was able to suppress tumor growth in vivo in a mouse model without the toxic side effects that have historically prohibited its use. wikipedia.orgmdpi.com In a HER2 inhibitor-resistant breast cancer model, staurosporine demonstrated the ability to synergize with the HER2 inhibitor lapatinib, restoring sensitivity to HER2 inhibition in both in vitro and in vivo settings. nih.gov Furthermore, a staurosporine derivative, CGP 41251, was found to inhibit the growth of human astrocytoma xenografts and increase radiation sensitivity in glioblastoma cell lines, suggesting potential for combination therapies. nih.gov

Research on Staurosporine's Role in Nasal Polyp Management

Beyond cancer, staurosporine's biological activities have been explored for other proliferative conditions, such as nasal polyps. A study on staurosporine isolated from Streptomyces sp. SNC087 investigated its effects on nasal polyp-derived fibroblasts (NPDFs). mdpi.comnih.gov When these cells were stimulated with transforming growth factor-beta 1 (TGF-β1), a key cytokine in tissue fibrosis, they increased production of extracellular matrix proteins. mdpi.comresearchgate.net

Staurosporine pretreatment was found to attenuate the TGF-β1-stimulated production of collagen type-I (Col-1), fibronectin, and α-smooth muscle actin (α-SMA). mdpi.comnih.govresearchgate.net This inhibitory effect was mediated by modulating the Smad 2 signaling pathway. mdpi.comnih.gov Furthermore, in ex vivo organ cultures of nasal polyp tissue, staurosporine inhibited the production of Vascular Endothelial Growth Factor (VEGF), a protein involved in blood vessel formation. mdpi.comresearchgate.netresearchgate.net These findings suggest a potential role for staurosporine in managing the growth and development of nasal polyps by targeting fibrosis and angiogenesis. mdpi.com

| Protein/Marker | Effect of Staurosporine | Experimental Context | Reference |

|---|---|---|---|

| α-smooth muscle actin (α-SMA) | Downregulated | TGF-β1-induced NPDFs | mdpi.com, nih.gov |

| Collagen type-I (Col-1) | Downregulated | TGF-β1-induced NPDFs | mdpi.com, nih.gov |

| Fibronectin | Downregulated | TGF-β1-induced NPDFs | mdpi.com, nih.gov |

| Phosphorylated (p)-Smad 2 | Modulated/Inhibited | TGF-β1-induced NPDFs | mdpi.com, nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Inhibited | Ex vivo nasal polyp tissue cultures | mdpi.com, researchgate.net |

Antimicrobial Research

Staurosporine was initially investigated for its antimicrobial properties. wikipedia.orgmdpi.com Research has confirmed its activity against various fungal and, to a lesser extent, bacterial pathogens.

Antifungal Activities (e.g., Magnaporthe oryzae Triticum)

Staurosporine has demonstrated significant antifungal activity against Magnaporthe oryzae Triticum (MoT), the fungus responsible for the devastating wheat blast disease. nih.govnih.gov In in vitro studies, staurosporine was shown to inhibit the growth of MoT mycelia in a dose-dependent manner. nih.gov At a concentration of 20 µ g/disk , it resulted in a 74.3% suppression of hyphal growth. nih.gov Beyond inhibiting growth, the compound also greatly reduces the production of conidia (spores) and suppresses their germination. nih.govnih.gov The few germ tubes and appressoria (infection structures) that do form are often deformed, further hindering the fungus's ability to infect its host. nih.gov

| Fungal Target | Staurosporine Concentration | Observed Effect | Reference |

|---|---|---|---|

| Magnaporthe oryzae Triticum (MoT) | 20 µg/disk | 74.3% inhibition of mycelial growth. | nih.gov |